Product packaging for 4-Bromo-2-iodo-6-(trifluoromethoxy)aniline(Cat. No.:)

4-Bromo-2-iodo-6-(trifluoromethoxy)aniline

Cat. No.: B13446067
M. Wt: 381.92 g/mol
InChI Key: CXAMXYPWGGEGCJ-UHFFFAOYSA-N
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Description

4-Bromo-2-iodo-6-(trifluoromethoxy)aniline (CAS 1805178-47-5) is a high-purity, polyhalogenated aniline derivative designed for use as a key synthetic intermediate in research and development. Its molecular formula is C₇H₄BrF₃INO, with a molecular weight of 381.92 g/mol . This compound is classified as a multifunctional aromatic system, where the strategic placement of distinct functional groups—an amine (-NH₂), bromine, iodine, and a trifluoromethoxy (-OCF₃) group—makes it an exceptionally versatile scaffold for constructing complex molecules . The primary research value of this compound lies in its application in metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. The differing reactivity of the bromine and iodine substituents allows for sequential, site-selective functionalization, providing synthetic chemists with precise control over the step-wise construction of complex aromatic structures . The presence of the trifluoromethoxy group is of particular interest in medicinal and agrochemical chemistry. This moiety is known to impart favorable properties to molecules, including enhanced metabolic stability, improved lipophilicity, and increased membrane permeability, which can lead to optimized biological activity and pharmacokinetic profiles . As a result, this aniline derivative serves as a critical building block in the discovery and development of new active ingredients. This product is intended for research and further manufacturing applications only. It is not intended for direct human or veterinary use . Please refer to the Safety Data Sheet for proper handling and storage instructions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrF3INO B13446067 4-Bromo-2-iodo-6-(trifluoromethoxy)aniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4BrF3INO

Molecular Weight

381.92 g/mol

IUPAC Name

4-bromo-2-iodo-6-(trifluoromethoxy)aniline

InChI

InChI=1S/C7H4BrF3INO/c8-3-1-4(12)6(13)5(2-3)14-7(9,10)11/h1-2H,13H2

InChI Key

CXAMXYPWGGEGCJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1OC(F)(F)F)N)I)Br

Origin of Product

United States

Synthetic Methodologies for 4 Bromo 2 Iodo 6 Trifluoromethoxy Aniline and Analogous Derivatives

Strategic Approaches to Regioselective Polyhalogenation of Anilines

Achieving specific polyhalogenation patterns on an aniline (B41778) ring is complex. The amine group is a potent ortho-, para-director, often leading to mixtures of products or over-halogenation. Consequently, reaction conditions, the choice of halogenating agent, and the order of substituent introduction are critical for a successful synthesis.

Electrophilic aromatic substitution is the primary method for introducing bromine onto an aniline ring. The regiochemical outcome is dictated by the combined directing effects of the substituents already present. The amino group strongly directs incoming electrophiles to the ortho and para positions. When these positions are occupied or sterically hindered, substitution may occur at other locations, or alternative strategies may be required.

For instance, in the synthesis of analogs like 2,6-dibromo-4-(trifluoromethoxy)aniline, the starting material is 4-(trifluoromethoxy)aniline. Here, the para position relative to the amino group is blocked by the trifluoromethoxy group. As the amino group is a more powerful activating group, it directs bromination to both ortho positions, resulting in the 2,6-dibromo product. This transformation can be achieved using various brominating agents, as detailed in the table below.

Electrophilic Bromination of 4-(trifluoromethoxy)aniline
Brominating AgentSolvent/ConditionsYieldReference
Bromine (Br₂)Acetate solvent89%(As cited in CN102491910A)
Bromine (Br₂) and Hydrogen Peroxide (H₂O₂)Aqueous phase97.5-99.1%(As cited in CN102491910A)
Sodium Bromide (NaBr) and Hydrogen Peroxide (H₂O₂)Aqueous/CH₂Cl₂, Ammonium (B1175870) Molybdate (B1676688) catalyst95.0%(As cited in CN103570566A)

To overcome the inherent ortho/para selectivity of the amino group, modern catalytic methods have been developed. For example, palladium-catalyzed meta-C–H bromination of aniline derivatives using N-bromophthalimide (NBP) has been reported, demonstrating a powerful strategy to access substitution patterns not achievable through classical electrophilic substitution.

Iodination of anilines is typically accomplished using electrophilic iodine sources such as molecular iodine (I₂) in the presence of an oxidizing agent, or N-iodosuccinimide (NIS). Similar to bromination, the amino group directs iodination to the para position with high selectivity. nih.govresearchgate.net If the para position is blocked, ortho-iodination can occur. The choice of solvent can also remarkably influence the regiochemical outcome; direct iodination of anilines with NIS in polar solvents like DMSO affords para-iodinated products, whereas switching to less polar solvents like benzene (B151609) can favor the ortho-isomer. thieme-connect.com

A powerful alternative strategy for introducing iodine is through decarboxylative iodination. This method involves the replacement of a carboxylic acid group with an iodine atom. This approach is particularly useful as it allows for regiocontrol based on the position of the carboxyl group, which can be installed with high selectivity. A transition-metal-free method has been developed for the decarboxylative iodination of readily available benzoic acids using molecular iodine. nih.govnih.gov This strategy can be applied to aminobenzoic acids; for example, 2-amino-5-iodobenzoic acid can be prepared via the direct iodination of 2-aminobenzoic acid in the presence of an oxidizing agent like hydrogen peroxide. google.com

Iodination Methods for Anilines and Derivatives
SubstrateIodinating Agent/ConditionsProductKey FeatureReference
AnilinesNIS in DMSOp-IodoanilineHigh para-selectivity thieme-connect.com
AnilinesNIS in Benzene/AcOHo-IodoanilineSwitch to ortho-selectivity thieme-connect.com
Benzoic AcidsI₂IodobenzeneTransition-metal-free decarboxylation nih.gov
2-Aminobenzoic acidI₂ / H₂O₂2-Amino-5-iodobenzoic acidDirect iodination of aminobenzoic acid google.com

To synthesize a complex molecule like 4-bromo-2-iodo-6-(trifluoromethoxy)aniline, a sequential halogenation protocol is essential. The order of halogen introduction is dictated by the directing effects of the substituents at each step. A hypothetical, regiochemically-guided synthesis could proceed as follows:

Start with 2-aminophenol.

Introduction of the trifluoromethoxy group (see section 2.2) to yield 2-(trifluoromethoxy)aniline (B52511).

Electrophilic Bromination: The powerful ortho-, para-directing amino group at C1 would direct bromination to the C4 (para) and C6 (ortho) positions. The trifluoromethoxy group at C2 is a deactivating ortho-, para-director. Bromination would likely occur preferentially at the C4 position, which is para to the strongly activating amino group and less sterically hindered, yielding 4-bromo-2-(trifluoromethoxy)aniline.

Electrophilic Iodination: The final step would be the introduction of iodine at the C6 position. This position is ortho to the amino group. While this position is sterically crowded by the adjacent trifluoromethoxy group, the strong activating effect of the amine could facilitate the substitution. Careful selection of iodinating reagents and conditions would be crucial to achieve this transformation.

Introduction of the Trifluoromethoxy Moiety in Substituted Anilines

The trifluoromethoxy (-OCF₃) group is a valuable substituent in medicinal and materials chemistry, prized for its unique electronic properties and high lipophilicity. Its introduction into an aromatic ring, particularly ortho to an amino group, requires specific methods.

A common strategy involves the trifluoromethylation of a corresponding phenol. For the synthesis of a 6-(trifluoromethoxy)aniline derivative, one would likely start with the corresponding 2-aminophenol. However, direct C-H trifluoromethoxylation is challenging. A more recent and effective method involves a two-step sequence starting from an N-aryl-N-hydroxylamine derivative. nih.gov This protocol involves O-trifluoromethylation followed by an intramolecular OCF₃ migration to the ortho position of the aniline ring. nih.govnih.govyoutube.com This approach provides excellent access to a wide range of ortho-OCF₃ aniline derivatives with high functional-group tolerance. nih.govdntb.gov.ua

Convergent and Divergent Synthetic Routes

The synthesis of highly substituted anilines can be approached through either divergent or convergent strategies.

Divergent Synthesis: This approach begins with a common, complex intermediate which is then elaborated into a variety of final products. For example, one could synthesize 2-(trifluoromethoxy)aniline as a key intermediate. From this single precursor, a library of analogs could be generated by performing various regioselective halogenation reactions (bromination, iodination, chlorination) at the available 4 and 6 positions, leading to a diverse set of polysubstituted anilines. This strategy is efficient for exploring structure-activity relationships. organic-chemistry.org

Convergent Synthesis: In this strategy, different fragments of the target molecule are synthesized independently and then joined together in the final stages. For a molecule like this compound, a convergent route could involve a cross-coupling reaction. For instance, a pre-functionalized fragment, such as 2,4-dibromo-6-iodo-1-(trifluoromethoxy)benzene, could be coupled with an ammonia (B1221849) surrogate or a protected amine using a Buchwald-Hartwig amination. Achieving site-selectivity in the cross-coupling of polyhalogenated arenes, where identical halogens are present, can be a significant challenge but offers a powerful and flexible approach to complex targets. nih.gov

Catalytic Methods in the Synthesis of Highly Substituted Anilines

Modern catalytic methods have revolutionized the synthesis of substituted anilines, enabling new reaction pathways and regioselectivities. Transition metal catalysis, particularly with palladium, is central to many of these strategies.

As mentioned, Pd-catalyzed C-H functionalization allows for halogenation at positions that are not electronically favored, such as the meta-position of anilines, overcoming the powerful ortho-, para-directing influence of the amino group.

Furthermore, catalytic cross-coupling reactions are indispensable for building the aniline core in a convergent manner. Reactions such as the Buchwald-Hartwig amination allow for the formation of C-N bonds by coupling aryl halides with amines. This is a highly general method for preparing a vast range of substituted anilines from readily available precursors. Similarly, Stille or Suzuki couplings can be used to build the carbon skeleton before the introduction of the amino group. nih.gov A recent photochemical strategy employs a dual photoredox-cobalt system to achieve a dehydrogenative coupling between amines and cyclohexanones to directly generate anilines, bypassing the need for pre-halogenated aromatics. researchgate.net

Considerations for Scalability and Process Optimization in Research Synthesis

The transition of a synthetic route from laboratory-scale research to large-scale industrial production requires meticulous consideration of scalability and process optimization. While detailed industrial synthesis processes for this compound are not extensively documented in public literature, critical insights can be drawn from the synthesis of analogous compounds, such as 2,6-dibromo-4-(trifluoromethoxy)aniline. These examples highlight key principles in optimizing reaction conditions to ensure safety, efficiency, cost-effectiveness, and high product purity.

A primary consideration in scaling up the synthesis of halogenated trifluoromethoxyanilines is the choice of reagents. For instance, in the synthesis of 2,6-dibromo-4-(trifluoromethoxy)aniline, industrial methodologies have shifted away from using elemental bromine, which is highly toxic, corrosive, and poses significant handling risks on a large scale. google.com Optimized processes now favor safer and more atom-economical brominating systems. One patented method utilizes a combination of a metal bromide (like sodium or potassium bromide) and hydrogen peroxide, with ammonium molybdate as a catalyst. google.com This approach avoids the hazards of liquid bromine and mitigates equipment corrosion. google.com Another optimized process employs a water-phase method using a smaller molar ratio of bromine in conjunction with hydrogen peroxide, which oxidizes the byproduct hydrogen bromide back into a reactive bromine species, thus improving atom economy and reducing waste. google.com

Process parameters such as temperature, reaction time, and reagent stoichiometry are critical for maximizing yield and purity. In a patented synthesis of 2,6-dibromo-4-(trifluoromethoxy)aniline, precise temperature control is essential. The reaction temperature is carefully maintained between 50 and 55 °C during the dropwise addition of hydrogen peroxide, followed by a holding period of three hours to ensure the reaction proceeds to completion. chemicalbook.com This level of control prevents side reactions and decomposition, leading to a high-purity product (99.6%) with an exceptional yield of 99.2%. chemicalbook.com

The table below summarizes key parameters from an optimized industrial synthesis of the analogous compound, 2,6-dibromo-4-(trifluoromethoxy)aniline, demonstrating the focus on achieving high yield and purity through careful process control.

Table 1: Optimized Synthesis Parameters for 2,6-Dibromo-4-(trifluoromethoxy)aniline chemicalbook.com
ParameterConditionPurpose
Starting Material4-(Trifluoromethoxy)anilinePrecursor molecule for bromination.
Brominating AgentSodium Bromide (NaBr) & Hydrogen Peroxide (H₂O₂)Safer, more controlled in-situ generation of bromine.
Temperature ControlMaintained at 50-55 °C during additionTo control reaction rate and prevent side-product formation.
Reaction Time3 hours post-additionEnsures the reaction proceeds to completion.
Work-up/PurificationCooling, filtration, and dryingSimplifies product isolation, avoiding complex chromatography.
Final Yield99.2%Demonstrates high efficiency of the optimized process.
Final Purity (HPLC)99.6%Indicates a highly selective reaction with minimal impurities.

Furthermore, modern approaches to process optimization increasingly involve the adoption of continuous flow manufacturing over traditional batch processing. researchgate.net Continuous flow systems offer superior control over reaction parameters like temperature and mixing, enhance safety by minimizing the volume of hazardous materials at any given time, and can lead to more consistent product quality. researchgate.netnih.gov For the synthesis of anilines, continuous-flow hydrogenation of the corresponding nitroaromatics has been shown to be highly efficient. researchgate.net Optimization of parameters such as flow rate, temperature, and hydrogen pressure in a microreactor system can achieve near-quantitative yields (99%) with short residence times, demonstrating a significant process intensification compared to batch methods. researchgate.net

Work-up and purification procedures are also critical for scalability. Laboratory-scale purifications often rely on techniques like column chromatography, which are impractical and costly for large-scale production. An optimized process must aim for a reaction that is clean enough to allow for simple purification steps. In the case of the dibromo-aniline analog, the high purity of the crude product allows for isolation by simple filtration and drying, completely circumventing the need for chromatographic purification. chemicalbook.com This simplification is a hallmark of a well-designed, scalable chemical process.

Chemical Reactivity and Transformation Pathways of 4 Bromo 2 Iodo 6 Trifluoromethoxy Aniline

Reactivity Profile of the Amino Functionality

The amino group in an aniline (B41778) derivative is a versatile functional handle, capable of acting as a nucleophile and directing electrophilic aromatic substitution, although the latter is less relevant for this already heavily substituted ring. Its reactivity can be harnessed for derivatization or temporarily masked through protection strategies to allow for transformations at other sites of the molecule.

The lone pair of electrons on the nitrogen atom imparts nucleophilic character to the amino group of 4-bromo-2-iodo-6-(trifluoromethoxy)aniline. This allows it to participate in a variety of bond-forming reactions. The presence of bulky ortho substituents (iodine and the trifluoromethoxy group) can introduce steric hindrance, potentially influencing the reaction conditions required for derivatization.

Common derivatization reactions for aromatic amines include:

N-Alkylation and N-Arylation: The nitrogen atom can undergo nucleophilic substitution reactions to form N-alkyl or N-aryl derivatives, thereby expanding molecular complexity.

Acylation: Reaction with acyl chlorides or anhydrides yields corresponding amides. This transformation is often used to protect the amine functionality.

Diazotization: The primary amine can be converted to a diazonium salt upon treatment with nitrous acid. This diazonium group is an excellent leaving group and can be substituted by a wide range of nucleophiles, although this pathway might be complicated by the presence of other reactive halogen substituents.

One method for the determination of iodide involves its oxidation in the presence of N,N-dimethylaniline to yield 4-iodo-N,N-dimethylaniline, which highlights a derivatization pathway for aniline-type molecules. rsc.org

In multi-step syntheses, it is often necessary to protect the amino group to prevent it from interfering with reactions targeting other parts of the molecule, such as metal-catalyzed cross-coupling at the halogen sites. nih.gov The nucleophilic and slightly basic nature of the amine can lead to unwanted side reactions, such as coordination to a metal catalyst or reaction with an electrophilic reagent.

A common strategy is the acetylation of the aniline with acetic anhydride (B1165640) to form an acetanilide. This protecting group moderates the activating effect of the amino group and prevents side reactions. After the desired transformations on the aromatic ring are complete, the protecting group can be removed by hydrolysis under acidic or basic conditions to regenerate the free amine. While some cross-coupling methods have been developed for unprotected ortho-haloanilines, protection is a general strategy to ensure compatibility with a wider range of reaction conditions. nih.gov

Transformations Involving Aromatic Halogen Substituents

The key to the synthetic versatility of this compound lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly weaker and more reactive than the carbon-bromine bond, particularly in palladium-catalyzed cross-coupling reactions. This reactivity difference (C-I > C-Br >> C-Cl) allows for selective, sequential functionalization of the aromatic ring.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov For this compound, these reactions can be performed selectively at the 2-position (iodine) while leaving the 4-position (bromine) intact for a subsequent coupling step.

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron species (boronic acid or ester) to form a new C-C bond. nih.gov It is widely used due to its mild conditions and the commercial availability of a vast array of boronic acids. nih.govresearchgate.net For the target molecule, a Suzuki reaction would be expected to first occur at the C-I bond, allowing for the introduction of an aryl, heteroaryl, or alkyl group at the 2-position. nih.gov A second coupling could then be performed at the C-Br bond under more forcing conditions.

Mizoroki-Heck Reaction: The Heck reaction couples the aryl halide with an alkene to form a substituted alkene. nih.govmdpi.com This provides a direct method for the arylation of olefins. mdpi.com The reaction typically proceeds with high regioselectivity, favoring substitution at the less-substituted carbon of the alkene double bond. mdpi.com Similar to other cross-coupling reactions, the C-I bond would be the primary site of reaction.

Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form an internal alkyne. organic-chemistry.orgnih.gov This reaction is fundamental for constructing aryl-alkyne linkages. researchgate.net Copper-free Sonogashira protocols have also been developed to avoid issues with homocoupling of the alkyne. nih.govnih.gov The high reactivity of the C-I bond makes it the preferential site for the initial Sonogashira coupling.

Reaction Typical Reactants Catalyst System Base Solvent Notes
Suzuki-Miyaura Aryl/vinyl boronic acid or esterPd catalyst (e.g., Pd(dppf)Cl₂, Pd(OAc)₂) with a phosphine (B1218219) ligandK₂CO₃, K₃PO₄, Cs₂CO₃Dioxane/H₂O, DMF, TolueneHighly versatile for C(sp²)-C(sp²) bond formation. nih.govresearchgate.net
Mizoroki-Heck AlkenePd catalyst (e.g., Pd(OAc)₂)Et₃N, K₂CO₃DMF, AcetonitrileUsed for the arylation of alkenes. nih.govmdpi.com
Sonogashira Terminal alkynePd catalyst (e.g., Pd(PPh₃)₂Cl₂) and Cu(I) co-catalyst (e.g., CuI)Amine base (e.g., Et₃N, piperidine)THF, DMFForms C(sp²)-C(sp) bonds. organic-chemistry.orgnih.gov Copper-free variants exist. nih.gov

Nucleophilic aromatic substitution (SNAr) is a reaction pathway where a nucleophile displaces a leaving group (such as a halide) on an aromatic ring. This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov

In this compound, the trifluoromethoxy group is electron-withdrawing, which helps to activate the ring towards nucleophilic attack. However, the amino group is a strong electron-donating group, which deactivates the ring for SNAr. Therefore, direct SNAr on this substrate is generally unfavorable. The reaction is more plausible if the amino group is first converted into a strong electron-withdrawing group, for instance, by oxidation to a nitro group. In a related compound, 4-Bromo-2-nitro-6-(trifluoromethyl)aniline, the presence of the nitro group in conjunction with other substituents allows it to participate in nucleophilic substitution reactions. innospk.com

Halogen exchange reactions, such as the Finkelstein reaction, can be used to replace one halogen with another. In the context of aryl halides, copper-catalyzed methods are often employed to replace a bromine atom with an iodine atom. researchgate.net This transformation can be synthetically useful if a di-iodo intermediate is desired for subsequent symmetric cross-coupling reactions. Applying such a reaction to this compound could potentially convert it to 2,4-diiodo-6-(trifluoromethoxy)aniline, although selectivity and reaction conditions would need to be carefully controlled.

Reactivity of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is a unique substituent that significantly influences the chemical properties of the aniline ring. Its reactivity, or lack thereof, is a defining characteristic.

The trifluoromethoxy group is renowned for its high thermal and chemical stability. researchgate.net It is generally resistant to attack by acids, bases, organometallic reagents, and various oxidizing and reducing agents. researchgate.net This stability is attributed to the strong carbon-fluorine bonds. researchgate.net

The primary influence of the -OCF₃ group on the aromatic ring is its strong electron-withdrawing nature, a consequence of the high electronegativity of the fluorine atoms. nih.gov This property has several effects on the reactivity of the aniline ring:

Deactivation of the Aromatic Ring: By withdrawing electron density, the trifluoromethoxy group deactivates the aromatic ring, making it less susceptible to electrophilic aromatic substitution reactions compared to benzene (B151609) or anisole. nih.govbldpharm.com

Influence on Aniline Basicity: The electron-withdrawing effect reduces the electron density on the nitrogen atom of the aniline group, thereby decreasing its basicity.

Lipophilicity Enhancement: The trifluoromethoxy group is one of the most lipophilic substituents, a property that can enhance the solubility of the molecule in nonpolar environments. researchgate.net

Despite its strong inductive electron-withdrawing effect, the oxygen atom's lone pairs can participate in resonance, donating electron density to the ring. This dual nature—inductive withdrawal and resonance donation—is characteristic of alkoxy groups, but the effect is dominated by the strong inductive pull of the fluorine atoms. nih.gov

Table 1: Physicochemical Properties Influenced by the Trifluoromethoxy Group
PropertyInfluence of -OCF₃ GroupConsequence for Reactivity
Electronic EffectStrongly electron-withdrawing (inductive effect)Deactivates the aromatic ring towards electrophilic substitution
Chemical StabilityHigh resistance to acids, bases, and redox agentsActs as a stable spectator group in many transformations
Lipophilicity (Hansch π parameter ≈ +1.04)Highly lipophilicAffects solubility and intermolecular interactions
Basicity of AnilineReduces the pKa of the anilinium ionAffects the nucleophilicity of the amino group

Direct chemical modification of the trifluoromethoxy group is exceptionally challenging due to the strength and inertness of the C-F bonds. researchgate.net Unlike a methoxy (B1213986) group (-OCH₃), the -OCF₃ group is not susceptible to cleavage under typical ether-cleavage conditions.

Research into the activation of C-F bonds is an ongoing field, often requiring harsh conditions or specialized reagents such as transition metal complexes, strong Lewis acids, or photoredox catalysis. nih.gov However, these methods are generally not selective for a single C-F bond within a -OCF₃ group and are not commonly applied for its functionalization in complex molecules. For most synthetic applications involving this compound, the trifluoromethoxy group is considered a highly stable and non-reactive spectator group.

Multi-Component Reactions and Heterocycle Synthesis Employing this compound

While no specific multi-component reactions or heterocycle syntheses employing this compound have been detailed in the surveyed literature, its structure makes it a highly promising substrate for such transformations. The arrangement of the amino, iodo, and bromo groups on the aniline scaffold is ideal for a variety of cyclization strategies, particularly those mediated by transition metals like palladium.

The differential reactivity of the C-I and C-Br bonds is a key feature. The C-I bond is more reactive and will typically undergo oxidative addition to a palladium(0) catalyst under milder conditions than the C-Br bond. This allows for selective, stepwise functionalization of the molecule.

Potential applications in heterocycle synthesis include:

Sequential Cross-Coupling Reactions: The iodo position can be selectively coupled with one reaction partner (e.g., via Suzuki, Sonogashira, or Buchwald-Hartwig coupling), followed by a second coupling reaction at the bromo position to build complex, fused ring systems.

Intramolecular Cyclizations: After functionalizing the iodo or amino position, an intramolecular reaction can be triggered to form a new ring. For instance, a Sonogashira coupling at the iodo position with a terminal alkyne bearing a suitable functional group could be followed by an intramolecular cyclization involving the aniline nitrogen.

Domino or Cascade Reactions: The aniline could participate in an initial reaction, such as condensation with a carbonyl compound, with the resulting intermediate poised for a subsequent palladium-catalyzed intramolecular cyclization involving one of the halogen atoms.

The aniline moiety itself is a versatile functional group for building heterocycles. It can act as a nucleophile in condensation reactions with dicarbonyl compounds to form heterocycles like quinolines or quinoxalines, or it can be diazotized and transformed into other functionalities.

Table 2: Potential Heterocycle Syntheses Using this compound
Reaction TypePotential ReactantsPotential Heterocyclic ProductKey Transformation
Sequential Sonogashira/Heck1. Terminal alkyne, 2. AlkeneSubstituted Carbazole or Phenanthridine derivativesStepwise Pd-catalyzed C-C bond formation
Buchwald-Hartwig AminationAmine or AmidePhenazine or Dibenzodiazepine derivatives (after further steps)Pd-catalyzed C-N bond formation
Larock Indole SynthesisInternal AlkyneSubstituted IndolePd-catalyzed annulation involving the aniline N-H and ortho C-I bond
Pictet-Spengler type reactionAldehyde/Ketone followed by cyclizationTetrahydroquinoline derivativesFormation of an imine followed by intramolecular cyclization

Advanced Spectroscopic and Structural Elucidation of 4 Bromo 2 Iodo 6 Trifluoromethoxy Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 4-Bromo-2-iodo-6-(trifluoromethoxy)aniline, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with multidimensional techniques, would be essential for unambiguous structural confirmation.

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the limited number of protons. The primary signals would arise from the two aromatic protons and the amine (-NH₂) protons.

Aromatic Protons: The two protons on the aromatic ring are in different chemical environments and are expected to appear as two distinct signals. Due to the presence of multiple substituents, these protons are anticipated to resonate in the downfield region, typically between δ 7.0 and 8.0 ppm. Each signal should appear as a doublet due to coupling with the adjacent aromatic proton. The magnitude of the coupling constant (J-value) would be consistent with meta-coupling.

Amine Protons: The amine protons (-NH₂) would likely appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature, but it is typically expected in the range of δ 3.5 to 5.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Predicted Multiplicity
Aromatic H7.0 - 8.0Doublet
Aromatic H7.0 - 8.0Doublet
Amine (-NH₂)3.5 - 5.0Broad Singlet

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, seven distinct carbon signals are expected.

Aromatic Carbons: The six carbons of the benzene (B151609) ring will each produce a unique signal due to the unsymmetrical substitution pattern. The chemical shifts of these carbons are influenced by the electron-donating or withdrawing nature of the substituents. The carbons attached to the electronegative bromine, iodine, and trifluoromethoxy groups are expected to be significantly downfield.

Trifluoromethoxy Carbon: The carbon of the -OCF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C-NH₂140 - 150
C-I85 - 95
C-H115 - 130
C-Br110 - 120
C-H115 - 130
C-OCF₃145 - 155
-OCF₃120 - 125 (quartet)

¹⁹F NMR is a highly sensitive technique for detecting fluorine-containing groups. The trifluoromethoxy (-OCF₃) group in this compound would produce a sharp singlet in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of the -OCF₃ group and would likely appear in the range of -56 to -60 ppm.

To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, multidimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): A COSY experiment would show a cross-peak between the two aromatic protons, confirming their meta-relationship.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate each aromatic proton signal with the signal of the carbon to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment would reveal correlations between protons and carbons that are two or three bonds away. This would be crucial for assigning the quaternary carbons by observing correlations from the aromatic protons to the carbons bearing the substituents.

Mass Spectrometry for Elucidating Fragmentation Pathways and Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. The exact mass of the molecular ion would provide confirmation of the molecular formula, C₇H₄BrF₃IN₂O.

The mass spectrum of this compound would be expected to show a prominent molecular ion peak cluster. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (monoisotopic at 127 amu) would be a key feature for identifying the molecular ion.

Common fragmentation pathways for halogenated anilines often involve the loss of the halogen atoms and the amine group. The trifluoromethoxy group may also undergo fragmentation.

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

IonDescription
[M]⁺Molecular Ion
[M-Br]⁺Loss of a bromine radical
[M-I]⁺Loss of an iodine radical
[M-NH₂]⁺Loss of an amino radical
[M-OCF₃]⁺Loss of a trifluoromethoxy radical

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Theoretical Correlation

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

N-H Vibrations: The amine group would exhibit characteristic N-H stretching vibrations in the IR spectrum, typically appearing as two bands in the region of 3300-3500 cm⁻¹.

C-N Vibrations: The C-N stretching vibration is expected in the range of 1250-1350 cm⁻¹.

Aromatic C-H and C=C Vibrations: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aromatic C=C stretching vibrations would appear in the 1400-1600 cm⁻¹ region.

C-F and C-O Vibrations: The strong C-F stretching vibrations of the trifluoromethoxy group are expected in the 1000-1300 cm⁻¹ region. The C-O stretching of the ether linkage will also be present in this region.

C-Br and C-I Vibrations: The vibrations for C-Br and C-I bonds are found in the fingerprint region at lower wavenumbers, typically below 700 cm⁻¹.

Theoretical calculations could be used to correlate the experimental vibrational frequencies with specific vibrational modes of the molecule, providing a more detailed understanding of the molecular structure and bonding.

Table 4: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)
N-H Stretch3300 - 3500
Aromatic C-H Stretch> 3000
Aromatic C=C Stretch1400 - 1600
C-N Stretch1250 - 1350
C-F Stretch1000 - 1300
C-O Stretch1000 - 1300
C-Br Stretch< 700
C-I Stretch< 600

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the spatial orientation of molecules, which are fundamental to understanding a compound's physical and chemical properties.

Bond Lengths, Bond Angles, and Dihedral Angles

For a molecule like this compound, the bond lengths and angles would be influenced by the electronic effects of the various substituents. The carbon-bromine (C-Br) and carbon-iodine (C-I) bond lengths are anticipated to be consistent with those observed in other bromo- and iodo-substituted benzene derivatives. Similarly, the geometry of the trifluoromethoxy group, including C-O, C-F bond lengths and O-C-F, F-C-F bond angles, would be a key feature.

The planarity of the aniline (B41778) ring is another critical aspect. The dihedral angles between the plane of the aromatic ring and the substituents, particularly the amino and trifluoromethoxy groups, would reveal any steric hindrance-induced distortions from an idealized planar conformation. In related structures, such as 4-Bromo-2-chloroaniline, the molecule is nearly planar.

Table 1: Expected Bond Parameters for this compound based on Analogous Structures

ParameterExpected Value Range
C-Br Bond Length~1.90 Å
C-I Bond Length~2.10 Å
C-N Bond Length~1.40 Å
C-O Bond Length~1.37 Å
C-F Bond Length~1.35 Å
C-C-C Bond Angle (in ring)~120°
C-N-H Bond Angle~112-115°

Note: These are generalized, expected values and may vary in the actual crystal structure.

Intermolecular Interactions and Supramolecular Assembly (e.g., Hydrogen Bonding, π-π Stacking)

The supramolecular architecture of crystalline this compound would be directed by a combination of intermolecular forces. The amino group (-NH₂) is a classic hydrogen bond donor, and it is highly probable that N-H···N or N-H···O interactions play a significant role in the crystal packing, forming chains or sheets of molecules.

Halogen bonding is another crucial interaction to consider. Both bromine and iodine atoms can act as halogen bond donors, interacting with electron-rich atoms like nitrogen or oxygen on neighboring molecules. The strength of these interactions generally follows the order I > Br > Cl > F. Therefore, iodine is expected to be the more dominant halogen bond donor.

Conformational Analysis in the Crystalline State

The conformation of the this compound molecule in the solid state would be a balance between intramolecular steric effects and the optimization of intermolecular interactions. The orientation of the trifluoromethoxy group relative to the plane of the benzene ring is of particular interest. Due to the potential for steric hindrance with the adjacent iodine atom, the -OCF₃ group might be twisted out of the plane of the ring.

Computational and Theoretical Investigations of 4 Bromo 2 Iodo 6 Trifluoromethoxy Aniline

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for studying the electronic structure of molecules. sumitomo-chem.co.jpresearchgate.net For 4-bromo-2-iodo-6-(trifluoromethoxy)aniline, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-31+G(d,p), can be used to determine its optimized molecular geometry. researchgate.net These calculations would provide precise bond lengths, bond angles, and dihedral angles.

The electronic properties, such as the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO), are also elucidated through DFT. The MEP map would highlight the electrophilic and nucleophilic regions of the molecule, crucial for understanding its intermolecular interactions. The energies of the HOMO and LUMO orbitals and their energy gap are vital in predicting the chemical reactivity and kinetic stability of the molecule.

Table 1: Calculated Geometrical Parameters of a Substituted Aniline (B41778) Derivative (Illustrative Example)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-C (aromatic)1.39 - 1.41118 - 122-
C-N~1.40--
C-Br~1.90--
C-I~2.10--
C-O~1.36--
O-CF3~1.35--
C-C-N-~120-
H-N-H-~112-
C-C-C-C--~0

Note: This table is illustrative and based on typical values for similar halogenated and trifluoromethoxy-substituted anilines. Specific values for this compound would require dedicated DFT calculations.

Conformational Analysis and Energy Landscapes

The presence of the trifluoromethoxy and amino groups suggests the possibility of different rotational isomers (conformers) for this compound. Conformational analysis is performed by systematically rotating the rotatable bonds (e.g., the C-O bond of the trifluoromethoxy group and the C-N bond) and calculating the potential energy at each step. This process generates a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry.

The minima on the PES correspond to stable conformers, while the saddle points represent transition states between these conformers. By analyzing the energy landscape, the most stable conformer (the global minimum) and the relative energies of other low-energy conformers can be identified. This information is crucial for understanding the molecule's behavior in different environments and its potential to interact with other molecules.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are highly effective in predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra. researchgate.net

NMR Chemical Shifts: The nuclear magnetic resonance (NMR) chemical shifts of ¹H, ¹³C, ¹⁵N, and ¹⁹F can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. The calculated chemical shifts, when referenced against a standard (e.g., tetramethylsilane), can be compared with experimental data to confirm the molecular structure.

Vibrational Frequencies: The infrared (IR) and Raman vibrational frequencies can be computed by performing a frequency calculation on the optimized geometry of the molecule. researchgate.net The calculated harmonic frequencies are often scaled by an empirical factor to better match experimental anharmonic frequencies. These calculations provide a detailed assignment of the vibrational modes to specific molecular motions (e.g., C-H stretching, N-H bending, aromatic ring vibrations).

Table 2: Predicted Vibrational Frequencies for a Substituted Aniline (Illustrative Example)

ModeFunctional GroupCalculated Frequency (cm⁻¹)Description
1N-H~3450Asymmetric stretch
2N-H~3350Symmetric stretch
3Aromatic C-H~3100Stretch
4C=C~1600Aromatic ring stretch
5N-H~1620Scissoring
6C-F~1250Stretch
7C-O~1200Stretch
8C-Br~600Stretch
9C-I~500Stretch

Note: This table provides an illustrative example of predicted vibrational frequencies. Actual values for this compound would be specific to its unique structure.

Mechanistic Studies of Reactions through Transition State Calculations

Theoretical calculations are invaluable for elucidating the mechanisms of chemical reactions. sumitomo-chem.co.jp For reactions involving this compound, such as electrophilic aromatic substitution or cross-coupling reactions, computational methods can be used to map out the entire reaction pathway. This involves identifying the structures of reactants, intermediates, transition states, and products.

Transition state theory is employed to locate the saddle point on the potential energy surface that connects reactants and products. mdpi.com By calculating the activation energy (the energy difference between the reactant and the transition state), the feasibility and rate of a reaction can be predicted. Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can confirm that the identified transition state correctly connects the desired reactant and product.

Influence of Substituents on Aromaticity and Reactivity: A Computational Perspective

The substituents on the aniline ring—bromo, iodo, and trifluoromethoxy—significantly influence its aromaticity and reactivity. Computational analysis can quantify these effects.

Aromaticity: Aromaticity can be assessed using various indices, such as the Nucleus-Independent Chemical Shift (NICS), Harmonic Oscillator Model of Aromaticity (HOMA), and the Para-Delocalization Index (PDI). Calculations of these indices for this compound would reveal how the interplay of electron-withdrawing (bromo, iodo, trifluoromethoxy) and electron-donating (amino) groups modulates the π-electron delocalization of the benzene (B151609) ring. researchgate.netnih.govnih.gov

Reactivity: The electronic nature of the substituents governs the reactivity of the aromatic ring towards electrophilic and nucleophilic attack. The trifluoromethoxy group is strongly electron-withdrawing, while the halogens are also deactivating. The amino group, however, is a strong activating group. DFT calculations of atomic charges (e.g., Mulliken, NBO) and Fukui functions can predict the most likely sites for electrophilic and nucleophilic attack. This computational approach provides a theoretical rationale for the regioselectivity observed in reactions of this molecule. researchgate.net

Applications of 4 Bromo 2 Iodo 6 Trifluoromethoxy Aniline As an Advanced Intermediate and in Functional Materials Research

Precursor in Fine Chemical Synthesis

In the realm of fine chemical synthesis, 4-Bromo-2-iodo-6-(trifluoromethoxy)aniline serves as a versatile precursor. The aniline (B41778) amine group, along with the ortho-iodo and para-bromo substituents, offers multiple reactive sites for sequential and regioselective chemical transformations.

The table below summarizes the key functional groups and their inherent contributions to the molecule's utility in synthesis.

Functional GroupPositionKey Properties and Synthetic Role
Amino (-NH₂)C1Provides basicity; acts as a nucleophile or directing group. Can be diazotized or acylated to introduce further functionality.
Iodo (-I)C2Excellent leaving group in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). More reactive than the bromo group, allowing for selective, stepwise functionalization. nih.govresearchgate.net
Bromo (-Br)C4Good leaving group for cross-coupling reactions, typically reacting under different conditions than the iodo group, enabling orthogonal synthesis strategies. nih.govnih.gov
Trifluoromethoxy (-OCF₃)C6Strongly electron-withdrawing and highly lipophilic. nih.gov Enhances metabolic stability, bioavailability, and binding affinity in target molecules. nih.govnbinno.comchemimpex.com

Synthesis of Agrochemical Intermediates

The introduction of halogen atoms and fluorinated moieties is a critical strategy in the design of modern agrochemicals to enhance efficacy and stability. nih.govresearchgate.net The trifluoromethoxy (-OCF₃) group, in particular, is known to improve the biological activity of pesticides and herbicides. chemimpex.com The core structure of this compound is a key building block for creating more complex active ingredients. For example, similar polyhalogenated and trifluoromethyl-substituted anilines are crucial intermediates in the production of insecticides and fungicides. innospk.comgoogle.com The bromo and iodo groups on the aniline ring act as synthetic handles, allowing for the attachment of other molecular fragments through carbon-carbon or carbon-heteroatom bond-forming reactions to yield the final agrochemical product. nih.gov

Building Block for Novel Pharmaceutical Scaffolds

In medicinal chemistry, the trifluoromethoxy group is often incorporated into drug candidates to improve their pharmacological profiles, including metabolic stability and cell membrane permeability. nih.govnbinno.comchemicalbook.com The utility of this compound as a building block lies in its capacity for controlled, stepwise elaboration into complex molecular architectures.

A significant advantage of its structure is the differential reactivity of the carbon-iodine and carbon-bromine bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is more reactive and can be selectively coupled under milder conditions, leaving the C-Br bond intact for a subsequent, different coupling reaction. nih.govresearchgate.net This regioselectivity is crucial for the efficient and controlled synthesis of pharmaceutical scaffolds.

The following table illustrates the potential for regioselective synthesis using this intermediate.

Reaction StepReactive SiteCoupling Partner (Example)Catalyst System (Typical)Result
Step 1 C-I (more reactive)Arylboronic AcidPd(PPh₃)₄, Na₂CO₃Selective formation of a biaryl linkage at the C2 position.
Step 2 C-Br (less reactive)Alkylboronic EsterPdCl₂(dppf), K₃PO₄Subsequent coupling at the C4 position to complete the scaffold.

This stepwise approach avoids the need for complex protecting group strategies and allows for the creation of diverse molecular libraries for drug discovery programs. nih.gov

Role in Specialty Chemical Production

Beyond the life sciences, this compound is a precursor for various specialty chemicals. Halogenated aromatic compounds are fundamental starting materials for the synthesis of pigments, dyes, and other performance materials. ontosight.airesearchgate.net The unique substitution pattern of this compound allows for the precise tuning of the electronic and photophysical properties of the final products. Its ability to undergo sequential cross-coupling reactions enables the construction of complex conjugated systems used in these specialized applications.

Contributions to Materials Science

The structural features of this compound make it a promising monomer and intermediate for the synthesis of advanced functional materials. Aryl halides are essential precursors for creating organic semiconductors and high-performance polymers through cross-coupling methodologies. researchgate.net

Development of Organic Electronic Materials (e.g., OLEDs, Solar Cells)

Organic electronic materials, used in applications like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs), are often based on extended π-conjugated systems. syngeneintl.com The synthesis of these materials relies heavily on metal-catalyzed cross-coupling reactions to link aromatic building blocks. syngeneintl.com As a dihalogenated aromatic, this compound can be used to introduce specific functionalities and extend the conjugation of molecular or polymeric semiconductors. The trifluoromethoxy group can also impart beneficial properties such as improved solubility and thermal stability, and it can influence the frontier molecular orbital energy levels of the material.

Precursors for Polymeric and Macromolecular Architectures

The synthesis of well-defined polymers often requires bifunctional monomers that can undergo step-growth polymerization. This compound, with its two distinct halogen leaving groups, is well-suited for polycondensation reactions such as Suzuki or Stille polycondensation. researchgate.net This allows for the creation of novel conjugated polymers where the aniline-based repeat unit is incorporated into the polymer backbone.

The inclusion of the trifluoromethoxy group in the polymer structure can significantly enhance material properties. For instance, fluorinated polymers often exhibit lower dielectric constants and reduced water absorption, which are desirable characteristics for microelectronics applications. researchgate.net Furthermore, the aniline nitrogen atom in the polymer backbone can be a site for post-polymerization modification, allowing for further tuning of the material's properties. nih.govrsc.org

Role in Ligand Design for Catalysis

The unique molecular architecture of this compound positions it as a highly promising, albeit underexplored, building block in the design of sophisticated ligands for catalysis. The strategic placement of reactive halogen atoms (bromine and iodine), an amino group, and an electron-withdrawing trifluoromethoxy group on the aniline scaffold offers multiple avenues for synthetic modification, enabling the creation of ligands with tailored electronic and steric properties. These properties are critical for influencing the activity, selectivity, and stability of metal catalysts in a variety of chemical transformations.

The primary utility of this compound in ligand synthesis lies in its capacity to undergo sequential and site-selective cross-coupling reactions. The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for a stepwise introduction of coordinating moieties. For instance, the more reactive C-I bond can be selectively functionalized, followed by a subsequent reaction at the C-Br bond. This stepwise approach is fundamental to constructing complex, unsymmetrical ligands.

Key Structural Features and Their Implications for Ligand Design:

FeatureImplication in Ligand Design
Iodo Group The high reactivity of the C-I bond makes it an ideal site for initial functionalization via reactions like Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling. This allows for the introduction of a primary coordinating group, such as a phosphine (B1218219), an N-heterocyclic carbene (NHC) precursor, or another aromatic ring.
Bromo Group The C-Br bond, being less reactive than the C-I bond, enables a subsequent, selective cross-coupling reaction. This allows for the introduction of a second coordinating group or a sterically bulky substituent to fine-tune the ligand's properties.
Amino Group (-NH2) The amino group can serve as a coordinating site itself, leading to the formation of N-donor ligands. It can also be readily modified to form amides, Schiff bases, or other nitrogen-containing heterocycles, expanding the range of possible ligand structures.
Trifluoromethoxy Group (-OCF3) This strongly electron-withdrawing group significantly influences the electronic properties of the aromatic ring and, consequently, the coordinating atoms. It can enhance the stability of the resulting metal complex and modulate its catalytic activity.

Potential Applications in Catalysis:

The structural motifs that can be generated from this compound are relevant to several key areas of catalysis:

Cross-Coupling Reactions: Ligands derived from this aniline could be employed in palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. The electronic and steric tuning afforded by the substituents could lead to catalysts with improved efficiency for challenging substrates.

Asymmetric Catalysis: The aniline backbone provides a scaffold for the synthesis of chiral ligands. By introducing chiral substituents through reactions at the halogen or amino positions, it is possible to create ligands for enantioselective catalysis, a critical technology in pharmaceutical synthesis.

C-H Activation: The development of catalysts for the direct functionalization of C-H bonds is a major goal in modern chemistry. The tailored electronic environment provided by ligands incorporating the this compound moiety could facilitate the development of more reactive and selective C-H activation catalysts.

While specific examples of ligands synthesized directly from this compound are not yet prominent in the scientific literature, the principles of ligand design strongly suggest its potential as a valuable precursor. The combination of multiple, differentially reactive sites for functionalization makes it an advanced intermediate for the construction of next-generation ligands for a broad range of catalytic applications. Further research into the synthetic utility of this compound is anticipated to unlock its full potential in the field of catalysis.

Future Research Directions and Emerging Opportunities for 4 Bromo 2 Iodo 6 Trifluoromethoxy Aniline

Development of More Sustainable Synthetic Routes

The synthesis of complex, poly-functionalized aromatic compounds like 4-Bromo-2-iodo-6-(trifluoromethoxy)aniline often involves multi-step processes that may utilize harsh reagents or generate significant waste. Future research will likely focus on developing more efficient and environmentally benign synthetic methodologies.

Green Chemistry Approaches: Current methods for synthesizing related halogenated anilines can involve the use of large amounts of bromine and solvents, leading to waste treatment challenges. google.com Future routes could explore greener alternatives, such as aqueous-phase reactions or the use of catalysts that allow for higher atom economy. google.com For instance, methods developed for producing quinolines from anilines using renewable precursors like amino acids highlight a move towards more sustainable processes in aniline (B41778) chemistry. organic-chemistry.org

Catalytic C-H Functionalization: A significant advancement would be the direct and selective introduction of the bromo, iodo, and trifluoromethoxy groups onto an aniline precursor through catalytic C-H activation. This would streamline the synthesis, reduce the number of steps, and minimize the formation of stoichiometric byproducts. Research into manganese-catalyzed C-H activation showcases the potential for using abundant metals in these transformations. researchgate.net

Flow Chemistry: The application of continuous flow technology could offer improved control over reaction parameters, enhance safety for potentially energetic steps, and facilitate easier scale-up. This approach is particularly relevant for introducing functional groups with precision, a known challenge in the synthesis of trifluoromethoxylated aromatics. nih.govnbinno.com

Exploration of Novel Reactivity Patterns

The distinct electronic and steric properties conferred by the bromo, iodo, and trifluoromethoxy substituents create a rich landscape for exploring novel chemical reactions. The differential reactivity of the C-Br and C-I bonds is a key feature to be exploited.

Site-Selective Cross-Coupling: The carbon-iodine bond is generally more reactive than the carbon-bromine bond in transition-metal-catalyzed cross-coupling reactions. This differential reactivity allows for the sequential and site-selective introduction of various substituents. Future work could systematically explore a range of coupling partners (e.g., boronic acids, alkynes, amines) to build molecular complexity, first at the iodo-substituted position and subsequently at the bromo-substituted position.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis could unlock new reaction pathways that are not accessible under thermal conditions. This could include novel C-H functionalization reactions or the generation of unique radical intermediates, leading to the synthesis of previously inaccessible derivatives.

Directed Ortho-Metalation (DoM): The amino group and the trifluoromethoxy group can act as directing groups for ortho-lithiation or other metalation reactions. Investigating the interplay between these directing groups and the existing halogen substituents could allow for the precise installation of additional functional groups on the aromatic ring, further expanding the synthetic utility of the molecule.

Integration into Advanced Functional Systems

The unique combination of functional groups in this compound makes it an attractive building block for advanced functional materials and systems.

Polymer Chemistry: Functionalized anilines are precursors to polyaniline (PANI) derivatives, which are conducting polymers with applications in sensors, coatings, and electronics. nih.govresearchgate.net The incorporation of the trifluoromethoxy group and halogens into a PANI backbone could modulate the polymer's electronic properties, solubility, and environmental stability. nih.gov Future research could focus on the synthesis and characterization of polymers derived from this aniline to explore their potential in these applications.

Pharmaceutical and Agrochemical Scaffolds: The trifluoromethoxy group is known to enhance metabolic stability and membrane permeability in drug candidates. mdpi.com The aniline core is a common feature in many pharmaceuticals and agrochemicals. nbinno.comnbinno.com This compound could serve as a key intermediate for creating new chemical entities with potentially improved pharmacological or pesticidal properties. nbinno.cominnospk.com The halogen atoms provide convenient handles for further chemical modification and library synthesis in drug discovery campaigns.

Organic Electronics: Halogenated aromatic compounds are of interest in the design of organic semiconductors and other materials for electronic devices. The electronic properties of this compound could be tuned through chemical modification, making it a candidate for integration into organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or photovoltaic cells.

Interdisciplinary Research with Materials Science and Theoretical Chemistry

A comprehensive understanding of this compound and its derivatives will benefit from a collaborative, interdisciplinary approach.

Materials Science: Collaboration with materials scientists will be crucial for evaluating the performance of new polymers or organic electronic materials derived from this compound. This would involve characterizing their physical properties, such as conductivity, thermal stability, and photophysical behavior, to assess their suitability for specific applications.

Theoretical and Computational Chemistry: Quantum chemical calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. rsc.org Theoretical studies can help predict reaction outcomes, rationalize observed reactivity patterns, and guide the design of new functional materials with desired properties. For example, computational models could be used to predict the band gap of polymers derived from this aniline or to understand its interaction with biological targets in a drug design context.

Q & A

Q. What are the key considerations for synthesizing 4-Bromo-2-iodo-6-(trifluoromethoxy)aniline with high purity?

Synthesis involves sequential halogenation and functional group introduction. A typical route starts with trifluoromethoxy-substituted aniline, followed by bromination (e.g., using NBS) and iodination (via Ullmann coupling or electrophilic substitution). Temperature control (<0°C for bromination) and solvent choice (polar aprotic solvents like DMF) are critical to minimize side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization ensures >95% purity .

Q. How can the molecular structure of this compound be confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software is the gold standard for structural elucidation. Complementary techniques include:

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to verify substituent positions and electronic environments (e.g., deshielding effects from trifluoromethoxy).
  • HRMS : To confirm molecular weight (C7_7H4_4BrF3_3INO, MW 381.92 g/mol) .
  • IR Spectroscopy : Peaks at ~1250 cm1^{-1} (C-O-CF3_3) and ~500 cm1^{-1} (C-I stretch) .

Q. What safety protocols are required when handling this compound?

The bromine and iodine substituents increase toxicity. Required precautions:

  • PPE : Nitrile gloves, lab coat, and fume hood use.
  • Storage : Inert atmosphere (argon) at 4°C to prevent degradation.
  • Disposal : Neutralization with 10% sodium thiosulfate before disposal as halogenated waste .

Q. How do the trifluoromethoxy and halogen groups influence solubility?

The trifluoromethoxy group (-OCF3_3) enhances lipophilicity (logP ~3.2), making the compound soluble in dichloromethane or THF but poorly soluble in water. Bromine and iodine add steric bulk, reducing solubility in non-polar solvents. Solubility can be improved via sonication or co-solvents (e.g., DMSO:water mixtures) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity of halogenated anilines?

Discrepancies arise from competing electronic effects:

  • Electron-withdrawing groups (-OCF3_3, -Br) deactivate the ring, directing electrophiles to meta/para positions.
  • Iodine’s polarizability allows participation in charge-transfer complexes, altering reaction pathways. Methodological approach:
  • DFT calculations (e.g., Gaussian) to map electron density.
  • Competitive reaction studies with controlled substituent variation (e.g., replacing Br with Cl) .

Q. How can this compound be leveraged in Suzuki-Miyaura cross-coupling for drug discovery?

The iodine atom serves as a superior leaving group compared to bromine in Pd-catalyzed couplings. Example protocol:

  • Catalyst : Pd(PPh3_3)4_4 (5 mol%).
  • Conditions : K2_2CO3_3 in dioxane/water (3:1), 80°C, 12h.
  • Applications : Synthesis of biaryl scaffolds for kinase inhibitors. Yields >85% reported with arylboronic acids .

Q. What mechanistic insights explain its potential biological activity?

The trifluoromethoxy group enhances membrane permeability and metabolic stability. Hypothesized targets:

  • Enzyme inhibition : Halogen bonding with catalytic residues (e.g., tyrosine kinases).
  • Receptor modulation : π-π stacking with aromatic amino acids (e.g., serotonin receptors). Validation methods:
  • SPR assays for binding affinity.
  • Cellular assays (IC50_{50} determination in cancer cell lines) .

Q. How does crystallographic data inform polymorph screening?

SC-XRD reveals packing motifs (e.g., herringbone vs. layered). Key parameters:

  • Unit cell dimensions : Monoclinic vs. orthorhombic systems.
  • Hydrogen bonding : NH2_2 groups form dimers, influencing stability. Polymorph screening via solvent evaporation (10 solvents, 3 temps) identifies forms with optimized bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.